methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Pharmaceutical Analysis Bendamustine Impurity Profiling Reversed-Phase HPLC

Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (CAS 1221157-18-1, MW 247.29) is a benzimidazole derivative specifically identified as Bendamustine Impurity 35. This compound functions as a key non-cytotoxic intermediate in the synthesis of the alkylating anticancer agent bendamustine, structurally characterized by a 5-amino group on the benzimidazole core and a methyl butanoate side chain.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B13868573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OC
InChIInChI=1S/C13H17N3O2/c1-16-11-7-6-9(14)8-10(11)15-12(16)4-3-5-13(17)18-2/h6-8H,3-5,14H2,1-2H3
InChIKeyMGOHUKBFSWEKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate: A Critical Bendamustine Process Intermediate and Reference Standard


Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (CAS 1221157-18-1, MW 247.29) is a benzimidazole derivative specifically identified as Bendamustine Impurity 35 . This compound functions as a key non-cytotoxic intermediate in the synthesis of the alkylating anticancer agent bendamustine, structurally characterized by a 5-amino group on the benzimidazole core and a methyl butanoate side chain [1]. Its primary utility in pharmaceutical development lies in its role as a process-specific marker for analytical method development, validation, and quality control in bendamustine drug substance manufacturing.

Why Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Cannot Be Replaced by Other Bendamustine Intermediates


In bendamustine impurity profiling, the specific ester moiety—methyl versus ethyl—and the substitution pattern on the benzimidazole ring critically dictate chromatographic behavior and detectability. The target compound is explicitly designated as 'Bendamustine Impurity 35' and serves as a specific marker for the methyl ester pathway; its common analog, the ethyl ester (Bendamustine Impurity 19, CAS 3543-73-5), exhibits different molecular weight and lipophilicity, leading to distinct relative retention times (RRTs) in HPLC analysis . Furthermore, it is chemically distinct from the 'Bendamustine Methyl Ester' impurity (CAS 109882-25-9), which possesses a cytotoxic bis(2-chloroethyl)amino group, meaning generic substitutions would invalidate the specificity of a pharmacopeial impurity method, introduce unmonitored toxic species, or fail to replicate the correct synthetic pathway tracing .

Quantitative Differentiation of Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate from Closest Analogs


Chromatographic Selectivity vs. Ethyl Ester Intermediate (Bendamustine Impurity 19)

The target methyl ester (MW 247.29) is differentiated from its closest process intermediate, the ethyl ester analog (CAS 3543-73-5, MW 261.32), by a decrease in molecular weight and an increase in polarity. This structural modification is predicted to yield a distinct, lower relative retention time (RRT) in reversed-phase HPLC compared to the ethyl ester, which is critical for resolving these two potential process impurities in bendamustine drug substance . The ethyl ester is reported to have a melting point of 130-135°C, but no comparative data for the methyl ester is available in primary literature, representing a data gap [1].

Pharmaceutical Analysis Bendamustine Impurity Profiling Reversed-Phase HPLC

Structural and Functional Distinction from the Cytotoxic Bendamustine Methyl Ester Impurity

The target compound is a non-cytotoxic amino intermediate, in stark contrast to 'Bendamustine Methyl Ester' (CAS 109882-25-9), which is a direct impurity of the API and a DNA alkylating agent. The critical structural difference lies in the 5-position substituent: a free amino group in the target compound versus a bis(2-chloroethyl)amino nitrogen mustard in the comparator [1]. This functional distinction means the target compound serves as a safe, structurally defined marker for earlier synthetic stages, while the comparator must be controlled as a potent genotoxic impurity (PGI) in the final drug product.

Genotoxic Impurity Control Bendamustine Synthesis Structural Characterization

Availability of Broad Epigenetic Screening Data as a Differentiator

Unlike the ethyl ester analog for which no public bioactivity data is available, the target methyl ester has been screened in a broad panel of epigenetic assays curated in BindingDB and ChEMBL. It demonstrated weak or no significant inhibition against PRMT5, PRMT7, and DNMT3A (IC50 > 50,000 nM for PRMT5/7, Kd = 37,000 nM for PRMT7) [1][2]. This publicly available negative selectivity data is a unique asset for research groups seeking to differentiate this scaffold from other benzimidazole derivatives that are potent methyltransferase inhibitors.

Epigenetics PRMT5 Inhibition BindingDB Assays

Evidence-Based Application Scenarios for Methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate


Reference Standard for Bendamustine Intermediate Quality Control

Utilize as a primary reference standard for identity, purity, and assay tests of the bendamustine amino-methyl ester intermediate. Its specific mass and polarity profile ensures unambiguous identification against the commonly used ethyl ester in HPLC methods .

Synthetic Pathway Tracer in Process Development

Employ as a tracer compound to monitor the reaction progress and yield of the methyl ester pathway for bendamustine synthesis. This allows process chemists to distinguish and quantify the efficiency of this specific route versus the standard ethyl ester route [1].

Negative Control in Methyltransferase Biochemical Assays

Procure as a validated, inactive control compound (IC50 > 50,000 nM against PRMT5) for epigenetic drug discovery screens targeting protein arginine methyltransferases. This fills a specific niche where an analogue with confirmed lack of activity is required [2].

Quote Request

Request a Quote for methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.